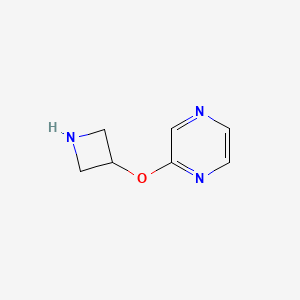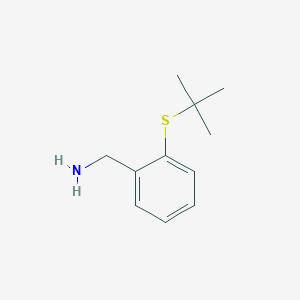
4-(1H-imidazol-1-ylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-ylsulfonyl)morpholine is an organic compound that features both an imidazole ring and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazol-1-ylsulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Copper (II) Salts: Used as catalysts in substitution reactions.
Basic Conditions: Often required for the diazo transfer reactions.
Major Products Formed
The major products formed from these reactions include azides and other substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-(1H-imidazol-1-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azides.
Biology: Employed in the modification of proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-imidazol-1-ylsulfonyl)morpholine involves the transfer of the diazo group to primary amines, resulting in the formation of azides . This reaction is facilitated by the presence of copper (II) salts and basic conditions . The compound’s ability to transfer diazo groups makes it a valuable tool in organic synthesis and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-1-sulfonyl Azide: Shares similar chemical properties and is used in similar applications.
Trifluoromethanesulfonyl Azide: Another diazotransfer reagent with comparable reactivity but different safety profiles.
Uniqueness
4-(1H-imidazol-1-ylsulfonyl)morpholine is unique due to its dual functionality, combining the properties of both imidazole and morpholine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H11N3O3S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
4-imidazol-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2 |
Clé InChI |
DAXZJFWDADBUOV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)N2C=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)
![5,7-Dichloro-3-propylimidazo[1,5-c]pyrimidine](/img/structure/B8728894.png)


![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)


![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)


